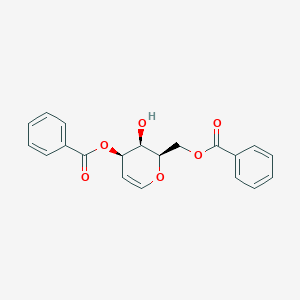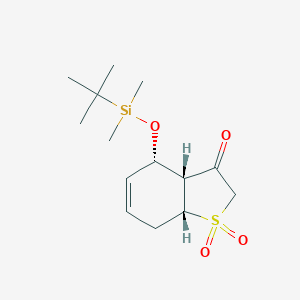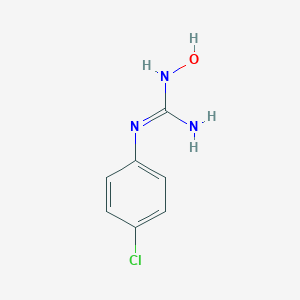
N-(Chlorophenyl)-N'-hydroxyguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Chlorophenyl)-N'-hydroxyguanidine, also known as CHG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CHG is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.
Mecanismo De Acción
N-(Chlorophenyl)-N'-hydroxyguanidine exerts its effects by inhibiting NOS, an enzyme that catalyzes the conversion of L-arginine to NO. By inhibiting NOS, N-(Chlorophenyl)-N'-hydroxyguanidine reduces the production of NO, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune function.
Efectos Bioquímicos Y Fisiológicos
N-(Chlorophenyl)-N'-hydroxyguanidine has been shown to have a range of biochemical and physiological effects, including reducing inflammation, improving endothelial function, and inhibiting cancer cell growth. N-(Chlorophenyl)-N'-hydroxyguanidine has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(Chlorophenyl)-N'-hydroxyguanidine in lab experiments is its potent inhibition of NOS, which allows for the precise modulation of NO levels in cells and tissues. However, N-(Chlorophenyl)-N'-hydroxyguanidine can also have off-target effects, and its use may require careful optimization to avoid unwanted effects on other cellular processes.
Direcciones Futuras
There are several future directions for N-(Chlorophenyl)-N'-hydroxyguanidine research, including exploring its potential as a therapeutic agent for various diseases, investigating its effects on different cell types and tissues, and developing more selective NOS inhibitors based on the structure of N-(Chlorophenyl)-N'-hydroxyguanidine. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(Chlorophenyl)-N'-hydroxyguanidine's effects and to optimize its use in lab experiments and clinical settings.
In conclusion, N-(Chlorophenyl)-N'-hydroxyguanidine is a promising compound with potential applications in various fields of scientific research. Its potent inhibition of NOS and its range of biochemical and physiological effects make it a valuable tool for investigating the role of NO in various physiological processes and diseases. Further research is needed to fully understand the potential of N-(Chlorophenyl)-N'-hydroxyguanidine and to develop more selective NOS inhibitors based on its structure.
Métodos De Síntesis
N-(Chlorophenyl)-N'-hydroxyguanidine can be synthesized through a multistep process involving the reaction of chlorobenzene with hydroxylamine hydrochloride to form N-(chlorophenyl) hydroxylamine, which is then reacted with cyanamide to produce N-(chlorophenyl) guanidine. Finally, the addition of hydrogen peroxide to N-(chlorophenyl) guanidine yields N-(Chlorophenyl)-N'-hydroxyguanidine.
Aplicaciones Científicas De Investigación
N-(Chlorophenyl)-N'-hydroxyguanidine has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(Chlorophenyl)-N'-hydroxyguanidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular disease, N-(Chlorophenyl)-N'-hydroxyguanidine has been found to reduce blood pressure and improve endothelial function in animal models of hypertension. In cancer research, N-(Chlorophenyl)-N'-hydroxyguanidine has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells.
Propiedades
Número CAS |
130974-86-6 |
|---|---|
Nombre del producto |
N-(Chlorophenyl)-N'-hydroxyguanidine |
Fórmula molecular |
C7H8ClN3O |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
Clave InChI |
JYBXKTLYOMPMQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)Cl |
SMILES canónico |
C1=CC(=CC=C1N=C(N)NO)Cl |
Otros números CAS |
130974-86-6 |
Sinónimos |
2-(4-chlorophenyl)-1-hydroxy-guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



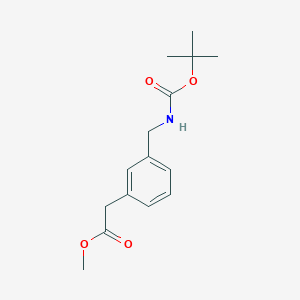
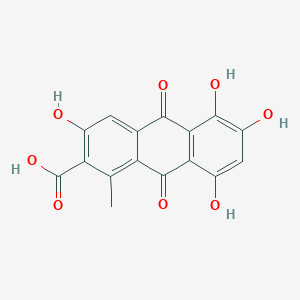
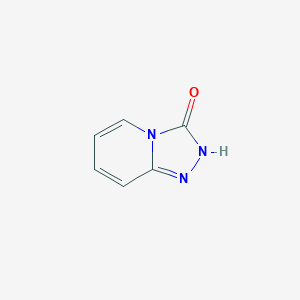
![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
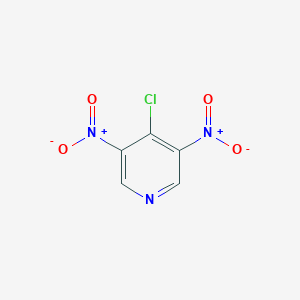
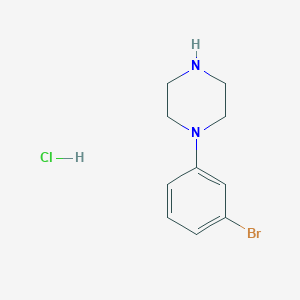
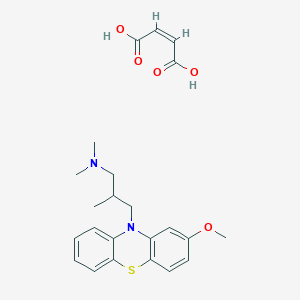
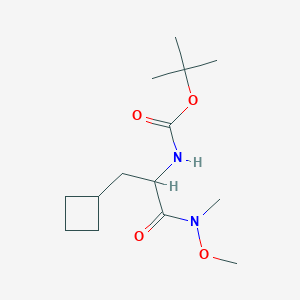
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
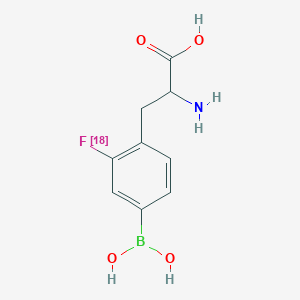
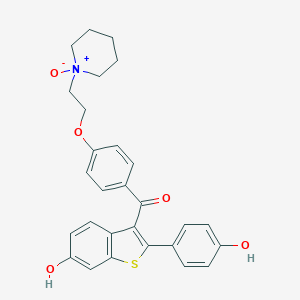
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
